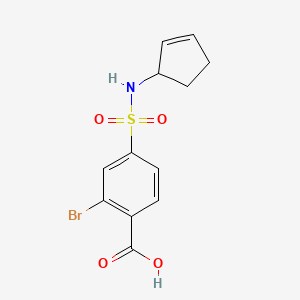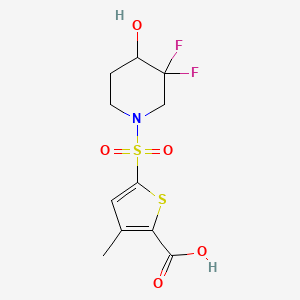![molecular formula C12H12BrNO4S B7418088 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418088.png)
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is an organic compound that features a bromine atom, a but-2-ynyl group, and a sulfamoyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid typically involves multiple steps:
Alkynylation: The addition of a but-2-ynyl group.
Sulfamoylation: The attachment of a sulfamoyl group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Alkynylation often involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling. Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfamoyl group can form specific interactions with these targets, leading to inhibition or activation of their function. The but-2-ynyl group may also play a role in binding to hydrophobic pockets within the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar structure but lacks the but-2-ynyl and sulfamoyl groups.
2-Bromo-4-methylbenzoic acid: Similar structure but lacks the but-2-ynyl and sulfamoyl groups.
Uniqueness
2-Bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of the but-2-ynyl and sulfamoyl groups, which can impart specific chemical and biological properties not found in simpler analogs. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
Eigenschaften
IUPAC Name |
2-bromo-4-[but-2-ynyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4S/c1-3-4-7-14(2)19(17,18)9-5-6-10(12(15)16)11(13)8-9/h5-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPLOZSPGUIDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-5-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7418012.png)
![4-[4-(3-Fluoro-3-methylazetidin-1-yl)sulfonyl-2-methylphenoxy]butanoic acid](/img/structure/B7418016.png)
![[(3S)-3-fluoropyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone](/img/structure/B7418019.png)
![2-[2,4,6-trimethyl-3-[[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]sulfamoyl]phenyl]acetic acid](/img/structure/B7418027.png)
![2-[3-[[(1R,2S)-2-cyclopropylcyclopropyl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418033.png)
![5-Chloro-3-[(2-cyano-2-methylpropyl)-methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7418054.png)


![2-[2-Chloro-4-[2-fluoroethyl(methyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7418072.png)
![3-[[1-(2-Methylpropyl)-5-propan-2-ylpyrazol-4-yl]carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418073.png)
![3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B7418075.png)

![4-[3-Cyclobutyl-3-(methoxymethyl)azetidin-1-yl]sulfonyl-5-methylfuran-2-carboxylic acid](/img/structure/B7418096.png)
![2-[3-[But-2-ynyl(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B7418099.png)
